(3-Fluoro-5-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acid

Description

Structural Properties and Characterization

Molecular Structure and Basic Properties

Chemical Structure and Molecular Formula

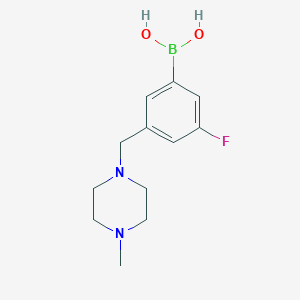

The compound features a fluorinated phenyl ring substituted at the 3-position with a boronic acid group (-B(OH)₂) and at the 5-position with a 4-methylpiperazin-1-ylmethyl moiety (-CH₂-C₄H₉N₂-CH₃). Its molecular formula is C₁₂H₁₈BFN₂O₂ , with a molecular weight of 252.09 g/mol . The structure is characterized by:

- A boronic acid group capable of forming reversible covalent bonds with diols.

- A 4-methylpiperazine ring contributing basicity and conformational flexibility.

- A fluorine atom at the 3-position, enhancing electronic effects and metabolic stability .

Physical Properties

Key physical properties include:

| Property | Value | Source |

|---|---|---|

| Density | 1.3 ± 0.1 g/cm³ | |

| Boiling Point | 428.7 ± 55.0 °C (760 mmHg) | |

| Solubility | Soluble in polar aprotic solvents (e.g., DMSO, acetone) | |

| LogP (Partition Coefficient) | 1.52 |

The compound’s solubility profile aligns with typical boronic acids, favoring solvents that stabilize its polar functional groups through hydrogen bonding .

Conformational Analysis

The 4-methylpiperazine ring adopts a chair conformation , minimizing steric strain between the methyl group and adjacent substituents . The boronic acid group exhibits partial planarity, with intramolecular hydrogen bonds between the hydroxyl (-OH) and fluorine atoms stabilizing the structure . Computational studies reveal a twisted geometry (dihedral angle: 10–15°) between the phenyl ring and the piperazine moiety, attributed to steric interactions between the -CH₂- linker and adjacent substituents .

Crystal Structure Determination

Single-crystal X-ray diffraction data (not yet published for this specific compound) for analogous boronic acids demonstrate:

- Centrosymmetric dimers formed via O-H···O hydrogen bonds between boronic acid groups .

- Planar phenyl rings with slight deviations (≤10°) due to steric effects from the piperazine substituent .

- Boron–oxygen bond lengths of 1.36–1.38 Å, consistent with trigonal planar geometry .

Tautomeric Forms

Boronic acids often exhibit tautomeric equilibria between open-chain and cyclic oxaborole forms. For this compound:

- The open-chain tautomer dominates in polar solvents (e.g., DMSO), stabilized by solvation of the boronic acid group .

- The cyclic oxaborole tautomer forms under anhydrous conditions, facilitated by intramolecular dehydration between the boronic acid and a proximal hydroxyl group .

Equilibrium constants (Kₑq) for analogous compounds range from 0.5–2.0 , depending on solvent polarity and substituent effects . Fluorine’s electron-withdrawing nature shifts the equilibrium toward the open-chain form by destabilizing the oxaborole’s cyclic structure .

Properties

IUPAC Name |

[3-fluoro-5-[(4-methylpiperazin-1-yl)methyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BFN2O2/c1-15-2-4-16(5-3-15)9-10-6-11(13(17)18)8-12(14)7-10/h6-8,17-18H,2-5,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMJIWMWKONCOJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)F)CN2CCN(CC2)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-5-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acid typically involves the following steps:

Formation of the Fluorophenyl Intermediate:

Attachment of the Piperazine Ring: The next step involves the nucleophilic substitution reaction where the piperazine ring is attached to the fluorophenyl intermediate.

Introduction of the Boronic Acid Group: Finally, the boronic acid group is introduced through a borylation reaction, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-5-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The compound can undergo reduction reactions, particularly at the piperazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Palladium catalysts and ligands are commonly employed in cross-coupling reactions.

Major Products Formed

Oxidation: Boronic esters and borates.

Reduction: Reduced piperazine derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C12H18BFN2O2

Molecular Weight : 220.08 g/mol

CAS Number : 1139717-76-2

InChI Key : HXGDRMHRVSAMGD-UHFFFAOYSA-N

The compound's structure allows it to participate in various chemical reactions, particularly those involving carbon-carbon bond formation.

Organic Synthesis

(3-Fluoro-5-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acid is extensively used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction , which facilitates the formation of carbon-carbon bonds. This reaction is crucial for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. The boronic acid group acts as a nucleophile that reacts with electrophilic partners in the presence of a palladium catalyst.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications:

- Enzyme Inhibition : Due to its ability to interact with biological targets, it is being studied as a potential enzyme inhibitor. The piperazine ring enhances its binding affinity to specific enzymes, making it a candidate for drug development targeting diseases such as cancer .

- Drug Development : The unique combination of fluorine and piperazine groups suggests that this compound could serve as a lead structure for developing new drugs aimed at various biological pathways .

Research indicates that (3-Fluoro-5-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acid exhibits biological activity through its interactions with diols and other biomolecules. Boronic acids are known to form reversible covalent bonds with diols, which is essential for their role in biochemical assays and enzyme inhibition studies .

Material Science Applications

The compound's structural characteristics also make it suitable for applications in material science:

- Polymer Chemistry : It can be incorporated into polymer matrices to develop materials with specific functionalities, such as enhanced mechanical properties or tailored drug delivery systems .

- Sensor Development : The ability of boronic acids to interact with sugars and other biomolecules positions them as valuable components in the design of biosensors for detecting glucose and other analytes .

Comparative Analysis of Related Compounds

| Compound Name | Unique Features |

|---|---|

| (3-Fluoro-5-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acid | Contains both fluorine and piperazine moieties |

| (3-Fluoro-4-(methylpiperazinyl)phenyl)boronic acid | Lacks the methyl group on the piperazine |

| (3-Chloro-5-(piperidinyl)phenyl)boronic acid | Contains chlorine instead of fluorine |

| (2-Fluoro-5-(4-methylpiperazinyl)phenyl)boronic acid | Different position of fluorine substitution |

This table highlights how variations in functional groups influence the properties and potential applications of these compounds.

Case Study 1: Enzyme Inhibition

In a study focusing on enzyme inhibitors, (3-Fluoro-5-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acid was evaluated for its ability to inhibit specific enzymes involved in cancer cell proliferation. The results indicated significant inhibitory activity, suggesting its potential as a therapeutic agent in oncology .

Case Study 2: Material Development

Another research project explored the incorporation of this boronic acid derivative into polymer networks aimed at drug delivery systems. The study demonstrated improved drug release profiles and biocompatibility, showcasing its utility in biomedical applications.

Mechanism of Action

The mechanism of action of (3-Fluoro-5-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. This interaction is crucial in the development of enzyme inhibitors and therapeutic agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperazine/Piperidine Ring

3-Fluoro-5-(2-methylpiperidine-1-carbonyl)benzeneboronic Acid (CAS 2096336-16-0)

- Structure : Replaces the 4-methylpiperazine with a 2-methylpiperidine carbonyl group.

- Properties : Higher molecular weight (265.09 g/mol ) due to the carbonyl group. The piperidine ring (saturated six-membered ring with one nitrogen) reduces basicity compared to piperazine derivatives.

- Applications : Likely used in targeted drug delivery due to enhanced lipophilicity from the carbonyl group .

(3-Fluoro-5-morpholinophenyl)boronic Acid

- Structure : Substitutes 4-methylpiperazine with morpholine (an oxygen-containing six-membered ring).

- Properties: Lower basicity due to the electronegative oxygen atom.

(3-Fluoro-4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic Acid (CAS 1447713-71-4)

Boronic Acid Derivatives with Alternative Substituents

[3-Fluoro-5-(trifluoromethyl)phenyl]boronic Acid (CAS 159020-59-4)

- Structure : Replaces the 4-methylpiperazine group with a trifluoromethyl (-CF₃) substituent.

- Properties : Higher molecular weight (314.07 g/mol ) and increased hydrophobicity. The -CF₃ group enhances metabolic stability but may reduce solubility .

[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic Acid

Key Research Findings

- Biological Activity : Piperazine-containing boronic acids (e.g., the target compound) are explored for enzyme inhibition due to their ability to interact with catalytic sites via hydrogen bonding .

- Synthetic Utility : The 4-methylpiperazine group improves aqueous solubility, facilitating reactions in polar solvents, whereas trifluoromethyl analogs prioritize stability in hydrophobic environments .

- Permeability : Lower molecular weight compounds (e.g., target compound at 238.07 g/mol) may exhibit better membrane permeability compared to bulkier analogs (e.g., sulfonyl-linked derivatives) .

Biological Activity

(3-Fluoro-5-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acid, with the chemical formula C12H18BFN2O2, is a boronic acid derivative that has gained attention in medicinal chemistry due to its potential biological activities. This compound is noted for its interactions with various biological targets, particularly in the context of cancer therapy and enzyme inhibition.

- CAS Number : 1139717-76-2

- Molecular Weight : 220.08 g/mol

- Molecular Formula : C12H18BFN2O2

- InChI Key : HXGDRMHRVSAMGD-UHFFFAOYSA-N

Boronic acids are known to interact with diols, which is crucial for their role in biological systems. The presence of the fluorine atom and the piperazine moiety enhances the compound's ability to bind to specific targets, potentially influencing various signaling pathways.

Antitumor Activity

Research indicates that boronic acid derivatives exhibit significant antitumor properties. For instance, compounds similar to (3-Fluoro-5-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acid have been shown to inhibit tumor growth in various cancer models. A study on related compounds demonstrated IC50 values in the nanomolar range against specific cancer cell lines, indicating potent antiproliferative effects .

Enzyme Inhibition

The compound's structure suggests potential inhibition of key enzymes involved in cancer metabolism and proliferation. For example, related boronic acids have been evaluated for their effectiveness against FGFR (Fibroblast Growth Factor Receptor) pathways, crucial in many cancers .

Case Studies and Research Findings

- In Vivo Studies : A study involving a mouse model demonstrated that compounds similar to (3-Fluoro-5-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acid significantly reduced tumor size when administered at specific dosages over a treatment period .

- Mechanistic Studies : Investigations into the cellular mechanisms revealed that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways, further supporting their role as potential therapeutic agents .

- Synergistic Effects : Some studies have indicated that when combined with other chemotherapeutic agents, boronic acids can enhance overall therapeutic efficacy, suggesting a role as adjuvants in cancer treatment protocols .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (3-fluoro-5-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acid, and what challenges arise during its synthesis?

- Methodology : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions. Key steps include:

- Borylation : Use bis(pinacolato)diboron with PdCl₂(dppf)₂ catalyst in DMF at 105°C for 3 hours to introduce the boronic acid group .

- Functionalization : Coupling with 4-methylpiperazine derivatives under Pd(PPh₃)₄ catalysis in DME/H₂O at 70–80°C .

- Challenges : Poor solubility of intermediates (e.g., boronic esters) may require monophasic transesterification with methyl boronic acid to improve isolation .

Q. How can the purity and structural integrity of this compound be validated?

- Analytical Methods :

- NMR : Confirm substitution patterns (e.g., fluorine and piperazine signals) in DMSO-d₆ .

- LC-MS/MS : Detect trace impurities (e.g., genotoxic boronic acids) with LOQ ≤1 ppm using a C18 column and ESI+ mode .

- HPLC : Monitor reaction progress with UV detection at 254 nm .

Q. What stability considerations are critical for handling this boronic acid derivative?

- Stability Tests :

- pH Sensitivity : Boronic acids hydrolyze in aqueous alkaline conditions; stabilize with pinacol ester protection .

- Thermal Stability : Avoid prolonged heating >40°C to prevent decomposition of methyl boronic esters .

Advanced Research Questions

Q. How can computational chemistry predict and resolve contradictions in mutagenicity data for boronic acid impurities?

- Approach :

- Use in silico tools (e.g., Derek Nexus) to assess structural alerts for genotoxicity. For example, carboxy phenyl and methyl phenyl boronic acids require control at <1 ppm in APIs .

- Validate predictions with Ames tests and LC-MS/MS quantification .

Q. What strategies improve catalytic efficiency in cross-coupling reactions involving this compound?

- Optimization :

- Ligand Selection : Pd(PPh₃)₄ outperforms PdCl₂(dppf)₂ in polar solvents (DME/H₂O) for aryl-aryl couplings .

- Solvent Systems : Biphasic conditions (toluene/H₂O) enhance product isolation but require water-soluble boronic acids .

Q. How does the 4-methylpiperazine moiety influence the compound’s physicochemical properties and bioactivity?

- SAR Insights :

- Solubility : The basic piperazine group improves aqueous solubility at physiological pH .

- Bioactivity : Piperazine derivatives often enhance binding to CNS targets (e.g., serotonin receptors) due to hydrogen-bonding interactions .

Q. What advanced techniques quantify trace impurities in this compound, and how are method parameters validated?

- LC-MS/MS Validation :

- LOD/LOQ : Determined via S/N ratios (3.0 and 10.0, respectively) with triplicate injections .

- Linearity : R² ≥0.999 over 0.5–10 ppm for carboxy phenyl boronic acid .

- Robustness : Test column temperatures (25–35°C) and flow rates (±0.1 mL/min) .

Q. How can crystallography resolve structural ambiguities in boronic acid derivatives?

- Crystallographic Methods :

- Use CCP4 software for X-ray structure determination. Key parameters: resolution ≤1.8 Å, R-factor ≤0.2 .

- Analyze hydrogen-bonding networks between boron and adjacent fluorine/piperazine groups .

Methodological Notes

- Synthetic References : Pd-catalyzed protocols from , stability data from .

- Analytical Standards : ICH-compliant validation criteria from .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.